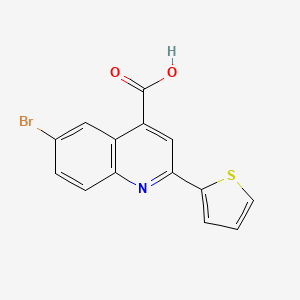

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Description

The exact mass of the compound 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >50.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHKYEUYJZTRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353850 | |

| Record name | 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33289-49-5 | |

| Record name | 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications, including roles as antimalarial, antibacterial, and anticancer agents.[1] The functionalization of this scaffold offers a rich chemical space for the design of novel therapeutics. This guide focuses on a specific derivative, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, providing a comprehensive overview of its critical physicochemical properties. Understanding these characteristics is paramount in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and efficacy.[2][3] This document will delve into the structural attributes, solubility, lipophilicity, and ionization of this compound, offering both theoretical predictions and established experimental protocols for their determination. By presenting this information in a practical and accessible format, we aim to empower researchers to make informed decisions in the optimization of quinoline-based drug candidates.

Introduction: The Significance of the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structure in drug design, with numerous derivatives having been successfully developed into clinically used drugs.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial arrangement of pharmacophoric groups. The introduction of a bromine atom at the 6-position and a thiophene ring at the 2-position of the quinoline core, along with a carboxylic acid at the 4-position, creates a molecule with a unique electronic and steric profile. These substitutions are not arbitrary; they are intended to modulate the compound's interaction with biological targets and improve its drug-like properties.

The bromine atom can act as a bioisostere for other groups and can be involved in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The thiophene ring, a common heterocyclic motif in medicinal chemistry, can influence metabolic stability and receptor affinity. The carboxylic acid group is a key determinant of the compound's acidity and, consequently, its ionization state at physiological pH, which in turn affects its solubility and ability to cross biological membranes.

The systematic evaluation of the physicochemical properties of molecules like 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a critical step in the drug discovery pipeline.[4][5] These properties are interconnected and collectively determine the pharmacokinetic and pharmacodynamic behavior of a drug candidate.[6] A thorough understanding of these attributes allows for the rational design of molecules with improved developability and a higher probability of clinical success.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any new chemical entity is to establish its molecular structure and derive key computational descriptors. These in silico predictions provide a valuable baseline and guide subsequent experimental work.

2.1. Chemical Structure

The IUPAC name for the compound of interest is 6-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Its structure consists of a quinoline core substituted with a bromine atom at position 6, a thiophene ring at position 2, and a carboxylic acid at position 4.

2.2. Predicted Physicochemical Properties

| Property | 6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid[7] | 6-Bromoquinoline-2-carboxylic acid[8] | 2-Bromoquinoline-4-carboxylic acid[9] | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid[10] |

| Molecular Formula | C₁₅H₉BrN₂O₂ | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ | C₁₄H₈BrNO₃ |

| Molecular Weight ( g/mol ) | 329.15 | 252.06 | 252.06 | 318.12 |

| Predicted Melting Point (°C) | 305-307 | - | - | - |

| Predicted Boiling Point (°C) | 526.8 ± 50.0 | - | - | - |

| Predicted Density (g/cm³) | 1.613 ± 0.06 | - | - | - |

| Predicted pKa | 1.80 ± 0.30 | - | - | - |

| XLogP3 | - | 2.7 | 3.3 | 3.2 |

| Hydrogen Bond Donor Count | - | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | - | 3 | 3 | 4 |

| Polar Surface Area (Ų) | - | 50.2 | 50.2 | 63.3 |

Based on these analogs, we can anticipate that 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid will have a molecular weight in the range of 300-350 g/mol , a relatively high melting point indicative of a stable crystalline structure, and a calculated LogP suggesting moderate lipophilicity. The presence of the carboxylic acid group will confer acidic properties to the molecule.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and limit the achievable concentrations in systemic circulation.

3.1. Theoretical Considerations

The solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is expected to be pH-dependent due to the presence of the ionizable carboxylic acid group. At low pH, the carboxylic acid will be protonated and in its less soluble, neutral form. As the pH increases above the pKa of the carboxylic acid, it will become deprotonated to form a carboxylate anion, which is significantly more water-soluble. The quinoline nitrogen is weakly basic and will be protonated only at very low pH values.

3.2. Experimental Protocol for Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess of the solid compound to a known volume of each buffer in separate vials.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a key parameter that influences a drug's absorption, distribution, and interaction with its target. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.

4.1. Theoretical Considerations

The XLogP3 values for analogous compounds suggest that 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid will have a LogP in the range of 2.5 to 3.5. This indicates a moderate level of lipophilicity, which is often a desirable characteristic for orally administered drugs, as it represents a balance between aqueous solubility and membrane permeability. The LogD of this compound will be highly dependent on pH. At pH values below its pKa, the LogD will be close to the LogP. As the pH increases and the compound ionizes, the LogD will decrease significantly, reflecting the increased partitioning into the aqueous phase.

4.2. Experimental Protocol for LogD Determination

The shake-flask method is also the gold standard for determining LogD.

Protocol: Shake-Flask LogD Assay

-

Buffer and Octanol Preparation: Prepare a pH 7.4 buffer and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.

-

Compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated buffer and n-octanol.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

-

Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Logical Relationship of Physicochemical Properties

Caption: Interplay of key physicochemical properties in drug absorption.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa is a measure of the acidity of a compound. For 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, the pKa of the carboxylic acid group will determine the ratio of the ionized to the un-ionized form at any given pH. This is critical for predicting its behavior in different physiological compartments.

5.1. Theoretical Considerations

The predicted pKa for the analogous 6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is 1.80 ± 0.30.[7] This suggests that the carboxylic acid in our target molecule is quite acidic. At physiological pH (around 7.4), the carboxylic acid will be almost completely ionized.

5.2. Experimental Protocol for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

Protocol: Potentiometric pKa Determination

-

Sample Preparation: Dissolve a known amount of the compound in a suitable co-solvent system (e.g., methanol/water) if its aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). Sophisticated software can be used to derive the pKa from the titration data.

Spectral Characterization

While no specific spectral data for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is currently available, the following are the expected characteristic signals based on its structure and data from related compounds.

6.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum would be complex, with distinct signals for the protons on the quinoline and thiophene rings. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom. For example, in the related 6-bromoquinoline, aromatic protons appear in the range of 7.3 to 8.9 ppm.[11]

6.2. Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks for the molecular ion (M and M+2) of nearly equal intensity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the key physicochemical properties of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. While experimental data for this specific molecule is sparse, by leveraging data from analogous compounds and established experimental protocols, researchers can systematically characterize this and other novel quinoline derivatives. A thorough understanding of solubility, lipophilicity, and ionization is essential for the rational design of drug candidates with optimized ADME properties. Future work should focus on the experimental determination of these properties for 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid to validate the predictions made in this guide and to further inform its potential as a therapeutic agent. The synthesis of this compound, likely through a variation of known methods for similar quinoline carboxylic acids, would be the first step towards this goal.[12][13][14]

References

-

Chem-Impex. (n.d.). 6-Bromoisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link]

-

Racz, B., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

-

Racz, B., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed Central. Retrieved from [Link]

-

G. Tarcsay, G. M. Keseru. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

J. Agric. Food Chem. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Kynurenine pathway. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

-

Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

-

Molecules. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

-

PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-{4-[(2r)-Butan-2-Yl]phenyl}-3-Methylquinoline-4-Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Quinolinecarboxylic acid. Retrieved from [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. jbino.com [jbino.com]

- 7. 5109-99-9 CAS MSDS (6-BROMO-2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | C14H8BrNO3 | CID 686152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 12. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 14. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the molecular architecture, synthesis, and potential applications of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. We will delve into the nuanced structural features of this quinoline derivative, explore rational synthetic pathways, and discuss its potential as a scaffold in modern drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1][2] The rigid, bicyclic aromatic structure of the quinoline nucleus provides a versatile framework that can be functionalized to interact with a wide array of biological targets. The incorporation of a carboxylic acid moiety at the 4-position is a particularly noteworthy feature, often enhancing the compound's interaction with receptor sites and influencing its pharmacokinetic profile.[1] This guide focuses on a specific, promising derivative: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, which combines the established quinoline-4-carboxylic acid core with a bromine substituent at the 6-position and a thiophene ring at the 2-position. These modifications are anticipated to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is characterized by a planar quinoline ring system, with a bromine atom attached at the C6 position, a thiophene ring linked at the C2 position, and a carboxylic acid group at the C4 position.

Key Structural Features:

-

Quinoline Core: A bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring.

-

6-Bromo Substituent: The electron-withdrawing nature of the bromine atom can influence the overall electron density of the quinoline ring system, potentially affecting its reactivity and biological interactions.

-

2-Thienyl Group: The presence of the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, introduces additional points for potential hydrogen bonding and van der Waals interactions, while also impacting the molecule's overall conformation.

-

4-Carboxylic Acid Group: This acidic functional group is a key determinant of the molecule's solubility and can act as a crucial hydrogen bond donor and acceptor, enabling strong interactions with biological targets.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₄H₈BrNO₂S |

| Molecular Weight | 334.19 g/mol |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) |

| Hydrogen Bond Acceptors | 3 (the nitrogen in the quinoline ring and the two oxygens of the carboxylic acid) |

| LogP (Predicted) | 3.5 - 4.5 |

Synthesis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

The synthesis of 2-substituted quinoline-4-carboxylic acids can be approached through several established named reactions. The Pfitzinger and Doebner-von Miller reactions are two of the most prominent methods for constructing the quinoline core.[2][4][5][6][7][8]

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid would involve a Pfitzinger-type reaction between 5-bromoisatin and a carbonyl compound bearing a thiophene moiety.

Sources

- 1. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | C14H8BrNO3 | CID 686152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in DMSO

An In-depth Technical Guide to the Solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

Abstract

The determination of solubility for novel chemical entities is a cornerstone of early-stage drug discovery and development. Dimethyl sulfoxide (DMSO) is the universal solvent for the storage and high-throughput screening of compound libraries. This guide provides a comprehensive technical overview of the . Lacking specific pre-existing quantitative data in public literature, this document establishes a framework for its empirical determination. We will dissect the molecular characteristics of the compound to predict its solubility behavior, detail a robust experimental protocol for its quantification, and discuss the theoretical underpinnings of its interaction with DMSO. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property.

Introduction: The Critical Role of DMSO Solubility

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline-4-carboxylic acid scaffold. This structural class is of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Before any biological evaluation can occur, a compound must be successfully dissolved, stored, and dispensed, typically from a concentrated stock solution.

DMSO is the solvent of choice for these applications due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media used in biological assays.[3] However, poor solubility in DMSO can lead to significant experimental artifacts, including:

-

Inaccurate compound concentration in assays.

-

Compound precipitation during storage, dilution, or screening.

-

Misinterpretation of structure-activity relationships (SAR).

Therefore, an accurate and early assessment of DMSO solubility is not merely a procedural step but a critical decision-making point in the drug discovery pipeline. This guide provides the theoretical context and a practical, self-validating methodology for determining the .

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure, which dictates its polarity, hydrogen bonding capacity, and crystal lattice energy.[3][4] Let's analyze the key functional components of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

| Structural Component | Influence on Solubility in DMSO |

| Quinoline Core | A large, rigid, and aromatic heterocyclic system. While the aromatic nature contributes to lipophilicity, the nitrogen atom can act as a hydrogen bond acceptor, modestly enhancing interaction with polar solvents.[5] |

| Carboxylic Acid (-COOH) | This is the primary driver of interaction with DMSO. The acidic proton can form a strong hydrogen bond with the highly polar sulfoxide oxygen of DMSO.[6] This interaction significantly disrupts the crystal lattice and promotes solvation. |

| Bromo Group (-Br) | The bromine atom at the 6-position is an electron-withdrawing group that increases the molecule's polarity and molecular weight. Halogen substitution can have variable effects on solubility depending on its position and the overall molecular context.[7][8] |

| Thiophene Ring | A five-membered aromatic heterocycle that adds to the overall size and planarity of the molecule. Its impact is generally neutral to slightly lipophilic. |

Expert Insight: Based on this analysis, the molecule possesses conflicting characteristics: a large, relatively nonpolar aromatic system and a highly polar carboxylic acid group. The powerful hydrogen bond accepting capability of DMSO's sulfoxide oxygen is expected to dominate the interaction, primarily with the carboxylic acid's hydroxyl group.[6] Therefore, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is predicted to have moderate to good solubility in DMSO, although the large fused ring system may limit its ultimate concentration compared to smaller carboxylic acids.

Theoretical Framework: Solvation in a Polar Aprotic Medium

DMSO is a polar aprotic solvent. Its high dipole moment arises from the S=O bond, making the oxygen atom electron-rich and an excellent hydrogen bond acceptor. The methyl groups are non-polar and sterically hinder the partially positive sulfur atom.

The solvation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in DMSO is a two-stage conceptual process:

-

Crystal Lattice Disruption: Energy is required to overcome the intermolecular forces (van der Waals forces, π-stacking, and hydrogen bonding between carboxylic acid groups) holding the solid compound together.

-

Solvation: The individual molecules are then surrounded by DMSO. The primary interaction is the strong hydrogen bond formed between the carboxylic acid proton (donor) and the DMSO oxygen (acceptor).[6] Dipole-dipole interactions between the polar quinoline ring system and DMSO also contribute.

The logical relationship for this process is illustrated below.

Caption: Conceptual energy diagram for the dissolution process.

Experimental Determination of Thermodynamic Solubility

For accurate pre-formulation and compound management, determining the thermodynamic equilibrium solubility is the gold standard. This contrasts with kinetic solubility, which is often measured in high-throughput settings and can be prone to supersaturation artifacts.[9] The following protocol describes a robust, self-validating shake-flask method.

Workflow Overview

The experimental workflow is designed to ensure that a true equilibrium is reached and that the measured concentration reflects the genuinely dissolved compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

A Theoretical Investigation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical framework for the investigation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, a novel compound with significant potential in medicinal chemistry. Given the established biological activities of quinoline derivatives, this guide outlines a robust computational methodology to elucidate the electronic, structural, and reactive properties of this specific molecule. This document is intended for researchers, scientists, and drug development professionals seeking to explore new therapeutic agents.

The quinoline scaffold is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The introduction of a bromo substituent at the 6-position and a thiophene ring at the 2-position of the quinoline-4-carboxylic acid core is anticipated to modulate its physicochemical and biological properties, potentially leading to enhanced therapeutic efficacy. This guide details a theoretical approach using Density Functional Theory (DFT) and molecular docking to predict the behavior of this molecule and guide further experimental work.

Part 1: Computational Methodology

A multi-faceted computational approach is proposed to build a comprehensive theoretical profile of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. This involves quantum chemical calculations to understand its intrinsic properties and molecular docking simulations to explore its potential as a targeted therapeutic.

Density Functional Theory (DFT) Calculations

DFT is a powerful tool for investigating the electronic structure and properties of molecules. The following protocol is recommended for a thorough analysis of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

Experimental Protocol: DFT Calculations

-

Molecule Construction and Initial Optimization:

-

Construct the 3D structure of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

-

Geometry Optimization and Frequency Analysis:

-

Perform a full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. The choice of B3LYP is based on its proven accuracy for organic molecules, while the 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for describing the electronic structure, including polarization and diffuse functions.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The vibrational frequencies can also be used for comparison with experimental IR and Raman spectra.

-

-

Calculation of Molecular Properties:

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Calculate descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) to quantify the molecule's reactivity.

-

Spectroscopic Properties: Simulate the 1H and 13C NMR chemical shifts, as well as the IR and UV-Vis spectra, for comparison with experimental data.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Given that many quinoline derivatives exhibit anticancer activity through inhibition of the Epidermal Growth Factor Receptor (EGFR), a docking study against EGFR is proposed.

[2]Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Use the DFT-optimized structure of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid.

-

Assign partial charges and define rotatable bonds.

-

-

Receptor Preparation:

-

Obtain the crystal structure of EGFR from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign charges.

-

Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the receptor.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis of Results:

-

Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

-

Visualize the ligand-receptor complex to understand the binding mode.

-

Caption: Hypothetical binding mode in EGFR.

Part 3: Proposed Experimental Validation

To validate the theoretical findings, the following experimental studies are recommended:

-

Synthesis: The compound can be synthesized via established methods for quinoline-4-carboxylic acids, such as the Pfitzinger reaction or a related condensation reaction.

-

[3][4] Spectroscopic Characterization: The synthesized compound should be characterized by FTIR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. The experimental spectra should be compared with the theoretically predicted spectra to validate the computational model.

-

Biological Assays: In vitro assays should be conducted to evaluate the biological activity of the compound, for instance, by determining its IC50 value against EGFR and relevant cancer cell lines.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. The proposed computational studies, including DFT calculations and molecular docking, will provide valuable insights into the molecule's electronic structure, reactivity, and potential as a therapeutic agent. The theoretical predictions, when validated by experimental studies, will pave the way for the rational design and development of novel quinoline-based drugs.

References

-

Dadashpour, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-16. Retrieved from [Link]

-

Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 86-93. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21961-21981. Retrieved from [Link]

-

Pradeep, P., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o121–o122. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

-

Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

-

Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Bentham Science Publisher. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Introduction: Unveiling the Potential of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in Neuromodulation

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class. While direct biological data for this specific molecule is emerging, its structural similarity to known quinoline-dicarboxylic acids (QDCs) suggests a strong potential for interaction with key targets in the central nervous system. Notably, several substituted QDCs have been identified as inhibitors of Vesicular Glutamate Transporters (VGLUTs).

VGLUTs are crucial for loading glutamate, the primary excitatory neurotransmitter, into synaptic vesicles. This process is fundamental for glutamatergic neurotransmission, which underpins a vast array of neurological functions, including learning, memory, and synaptic plasticity. The dysregulation of glutamate transport is implicated in numerous neurological and psychiatric disorders. Therefore, molecules that can modulate VGLUT activity, such as 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid, are of significant interest for both basic research and therapeutic development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. The following protocols are designed to assess the compound's impact on glutamate release, synaptic vesicle recycling, and overall neuronal viability, providing a robust framework for characterizing its potential as a VGLUT inhibitor.

Compound Profile: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 6-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid | PubChem |

| Molecular Formula | C₁₄H₈BrNO₂S | PubChem |

| Molecular Weight | 334.19 g/mol | PubChem |

| CAS Number | 296244-19-4 | PubChem[1] |

Hypothesized Mechanism of Action: VGLUT Inhibition

The primary hypothesis for the biological activity of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is the inhibition of Vesicular Glutamate Transporters (VGLUTs). VGLUTs utilize a proton gradient established by a V-type ATPase to drive the uptake of glutamate from the cytoplasm into synaptic vesicles. By inhibiting VGLUT, the compound would reduce the amount of glutamate packaged into vesicles, leading to a decrease in glutamate release upon neuronal stimulation.

Caption: Hypothesized mechanism of VGLUT inhibition.

I. Glutamate Release Assay

This assay directly measures the amount of glutamate released from cultured neuronal cells following depolarization. A reduction in glutamate release in the presence of the test compound would support the hypothesis of VGLUT inhibition.

Principle

Neuronal cells are depolarized using a high concentration of potassium chloride (KCl), which opens voltage-gated calcium channels, triggering the fusion of synaptic vesicles with the plasma membrane and the release of their neurotransmitter content. The amount of glutamate released into the extracellular medium is then quantified using a commercially available glutamate assay kit.

Recommended Cell Lines

-

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.

-

PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

-

Primary Cortical Neurons: Provide a more physiologically relevant model but require more specialized culture techniques.

Protocol: KCl-Evoked Glutamate Release

-

Cell Plating:

-

Plate differentiated SH-SY5Y or PC12 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Allow cells to adhere and recover for 24-48 hours.

-

-

Compound Incubation:

-

Prepare a stock solution of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Dilute the compound to the desired final concentrations in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (a known VGLUT inhibitor, if available).

-

-

Depolarization:

-

Prepare a high KCl depolarization buffer (e.g., HBSS with 50 mM KCl, adjusting NaCl to maintain osmolarity).

-

After the incubation period, remove the compound-containing buffer.

-

Add the high KCl buffer to the wells to stimulate glutamate release. Incubate for 5-10 minutes at 37°C.[2]

-

For basal release measurements, add HBSS with normal KCl concentration to a separate set of wells.

-

-

Sample Collection and Quantification:

-

Carefully collect the supernatant from each well.

-

Quantify the glutamate concentration in the supernatant using a commercial glutamate assay kit (e.g., fluorometric or colorimetric) according to the manufacturer's instructions.[3]

-

-

Data Analysis:

-

Subtract the basal release values from the KCl-evoked release values for each condition.

-

Normalize the glutamate release in the compound-treated wells to the vehicle control.

-

Plot the normalized glutamate release as a function of compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for the glutamate release assay.

II. Synaptic Vesicle Recycling Assay

This assay visualizes the process of synaptic vesicle exocytosis and endocytosis. An inhibitor of VGLUT would be expected to reduce the rate of synaptic vesicle turnover upon sustained stimulation.

Principle

Styryl dyes, such as FM1-43, are fluorescent molecules that are unable to cross cell membranes.[4] During neuronal stimulation, these dyes are taken up into recycling synaptic vesicles via endocytosis.[4] The fluorescence intensity of the nerve terminals is proportional to the number of recycled vesicles. The rate of fluorescence increase (uptake) or decrease (release) can be monitored to assess the dynamics of synaptic vesicle recycling.[5]

Protocol: FM1-43 Dye Uptake and Release

-

Cell Preparation:

-

Plate primary neurons or differentiated SH-SY5Y cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

-

-

Compound Pre-incubation:

-

Prepare dilutions of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in physiological buffer.

-

Wash the cells and incubate with the compound for 30-60 minutes at 37°C.

-

-

FM1-43 Loading (Uptake):

-

Prepare a loading solution containing FM1-43 (e.g., 10 µM) and a high KCl concentration (e.g., 50 mM) in the presence of the test compound.

-

Replace the pre-incubation solution with the FM1-43 loading solution and incubate for 1-2 minutes to stimulate dye uptake.[6]

-

-

Washing:

-

Rapidly wash the cells several times with a calcium-free buffer to remove extracellular FM1-43.

-

-

Imaging (Uptake):

-

Acquire baseline fluorescence images of the nerve terminals using a fluorescence microscope with appropriate filter sets for FM1-43.

-

-

FM1-43 Unloading (Release):

-

To measure release, stimulate the cells again with a high KCl buffer (without the dye) in the presence of the test compound.

-

Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released during exocytosis.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual synaptic boutons or nerve terminals over time.

-

Compare the rate of FM1-43 uptake and release in compound-treated cells to the vehicle control.

-

Caption: Workflow for the synaptic vesicle recycling assay.

III. Cytotoxicity Assays

It is essential to determine whether the observed effects of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid on glutamate release and synaptic vesicle recycling are due to a specific interaction with VGLUT or a consequence of general cellular toxicity.

A. MTT Assay (Metabolic Activity)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7] A decrease in the amount of formazan produced indicates a reduction in cell viability.[7]

Protocol:

-

Plate cells in a 96-well plate and treat with a range of concentrations of the compound for a relevant time period (e.g., 24 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

B. LDH Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The amount of LDH in the supernatant is proportional to the number of dead cells.[10]

Protocol:

-

Plate cells and treat with the compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the substrates for LDH.

-

Measure the enzymatic activity of LDH by monitoring the change in absorbance or fluorescence over time.[9]

C. Live/Dead Cell Staining (Fluorescence Microscopy)

Principle: This method uses a combination of two fluorescent dyes to simultaneously visualize live and dead cells. Calcein-AM is a cell-permeable dye that is converted to the green fluorescent calcein by esterases in live cells. Ethidium homodimer-1 (EthD-1) is a cell-impermeable dye that binds to the DNA of dead cells with compromised membranes, emitting red fluorescence.[11]

Protocol:

-

Plate cells in a format suitable for microscopy and treat with the compound.

-

Wash the cells with a physiological buffer.

-

Incubate the cells with a solution containing both Calcein-AM and EthD-1 for 30-45 minutes at room temperature.[11]

-

Visualize the live (green) and dead (red) cells using a fluorescence microscope.

IV. Data Interpretation and Expected Outcomes

| Assay | Expected Outcome for a Specific VGLUT Inhibitor | Potential Confounding Factors |

| Glutamate Release | Dose-dependent decrease in KCl-evoked glutamate release. | Cytotoxicity, off-target effects on ion channels or exocytosis machinery. |

| Synaptic Vesicle Recycling | Decreased rate of FM dye uptake and/or release. | Effects on endocytosis/exocytosis machinery, alterations in membrane potential. |

| Cytotoxicity | No significant decrease in cell viability at concentrations that inhibit glutamate release. | If cytotoxicity is observed, the inhibition of glutamate release may be a secondary effect. |

References

- Koh, J. Y., & Choi, D. W. (1987). Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay. Journal of Neuroscience Methods, 20(1), 83–90.

- Betz, W. J., & Bewick, G. S. (1992). Optical analysis of synaptic vesicle recycling at the frog neuromuscular junction. Science, 255(5041), 200–203.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.

-

Noor, H., & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link][1]

- Gaffield, M. A., & Betz, W. J. (2006). Imaging synaptic vesicle exocytosis and endocytosis with FM dyes.

-

PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link][1]

-

Advanced BioMatrix. (n.d.). LIVE/DEAD Cell Viability Protocol. Retrieved from [Link][11]

- Bezprozvanny, I., & Tsien, R. W. (1995). The synaptic vesicle cycle. Neuron, 14(5), 883-889.

- Ryan, T. A., Reuter, H., & Smith, S. J. (1997). Optical detection of a quantal presynaptic membrane turnover.

-

Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). Retrieved from [Link][3]

-

PubChem. (n.d.). 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid. Retrieved from [Link]

- Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61–69.

- Iwabuchi, S., Kakazu, Y., Koh, J. Y., Goodman, K. M., & Harata, N. C. (2014). Examination of synaptic vesicle recycling using FM dyes during evoked, spontaneous, and miniature synaptic activities. Journal of Visualized Experiments, (92), e50557.

-

Platenberg, C., et al. (2020). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. Pharmaceutics, 12(10), 995.[8]

- Hunsberger, J. G., et al. (2015). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 89(10), 1835-1845.

-

Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). Retrieved from [Link]

- Hnasko, T. S., & Edwards, R. H. (2012). Vesicular glutamate transport. Annual Review of Physiology, 74, 1-20.

- Takamori, S. (2006). VGLUTs: ‘exciting’ times for a new family of proteins. Neuroscience Research, 55(4), 343-351.

Sources

- 1. 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | C14H8BrNO3 | CID 686152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. atcc.org [atcc.org]

- 8. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. advancedbiomatrix.com [advancedbiomatrix.com]

- 12. MTT assay [protocols.io]

Application Notes & Protocols: 6-Bromo-2-thien-2-ylquinoline-4-carboxylic Acid in Drug Discovery

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. The protocols and insights are grounded in established methodologies for quinoline-based drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1][2] Quinoline derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, malaria, bacterial infections, and inflammatory disorders.[2][3] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore known for its diverse medicinal properties and its ability to be chemically modified to create potent and selective therapeutic agents.[1]

6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a specific derivative that combines the established quinoline-4-carboxylic acid core with a thiophene ring at the 2-position and a bromine atom at the 6-position. The introduction of the thiophene ring, a common bioisostere for a phenyl ring, can modulate the compound's physicochemical properties and target interactions. The bromo-substituent can enhance binding affinity through halogen bonding and provides a handle for further synthetic modification. This unique combination makes it a compelling candidate for screening in various drug discovery programs.

Chemical Properties & Structure

| Property | Value | Source |

| IUPAC Name | 6-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid | - |

| Molecular Formula | C₁₄H₈BrNO₂S | (Inferred) |

| Molecular Weight | 334.19 g/mol | (Calculated) |

| Structure | (Illustrative) | |

| Related Compounds | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | PubChem CID: 686152[4] |

| 6-Bromoquinoline-2-carboxylic acid | PubChem CID: 12386208[5] |

Synthesis Protocol: A Doebner-von Miller Approach

The synthesis of quinoline-4-carboxylic acids can be achieved through several classic named reactions, including the Pfitzinger, Combes, and Doebner-von Miller syntheses.[6] The Doebner-von Miller reaction, a three-component condensation, is particularly well-suited for generating the target compound due to its flexibility in accommodating various anilines and aldehydes, including heterocyclic aldehydes like thiophene-2-carbaldehyde.[1]

The mechanism involves the initial conjugate addition of an aniline to an α,β-unsaturated carbonyl (formed in situ from the aldehyde and pyruvic acid), followed by cyclization and oxidation to yield the aromatic quinoline ring.[7]

Workflow for Doebner-von Miller Synthesis

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | C14H8BrNO3 | CID 686152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Introduction: The Therapeutic Potential of Novel Quinolone Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Historically significant for antimalarial drugs, quinoline derivatives are now recognized for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The mechanism of action for many quinoline-based compounds involves the inhibition of key cellular enzymes such as DNA topoisomerases and protein kinases, leading to the disruption of cellular replication and signaling pathways.[1][2]

This document provides a comprehensive guide for the initial in vitro characterization of a novel quinoline derivative, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid . The proposed experimental workflow is designed to first establish a general cytotoxicity profile, followed by a series of more specific assays to elucidate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. This systematic approach ensures a thorough initial screening to guide further drug development efforts.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

-

Solubility Testing : Initially, determine the solubility of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

-

Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by serial dilution in the appropriate cell culture medium or assay buffer.

Phase 1: General Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cell viability. This provides a therapeutic window and guides the concentration range for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cell lines.[4]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment.

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well microplates.

-

Multi-channel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

| Cancer Cell Line | Tissue of Origin | 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| A549 | Lung Carcinoma | Experimental Data | Experimental Data |

| HCT116 | Colon Carcinoma | Experimental Data | Experimental Data |

| HEK293 | Human Embryonic Kidney | Experimental Data | Experimental Data |

| Note: This table is a template for presenting the cytotoxicity data. Actual values will be determined experimentally. |

Phase 2: Mechanistic Assays

Based on the IC50 values obtained in the cytotoxicity screening, subsequent assays can be performed to investigate the potential anticancer, antimicrobial, or anti-inflammatory properties of the compound.

A. Anticancer Activity Assessment

If 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid demonstrates significant cytotoxicity, particularly with selectivity towards cancer cell lines, the following assays can elucidate its mechanism of action.

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[5][6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]

Workflow:

Apoptosis Assay Workflow

This protocol determines if the compound induces cell cycle arrest.[8]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Workflow:

Cell Cycle Analysis Workflow

B. Antimicrobial Activity Screening

The quinoline scaffold is present in many antibacterial agents. The following protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria.

This is a standardized method for determining the MIC of an antimicrobial agent.[10][11]

Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).

-

Mueller-Hinton Broth (MHB).

-

96-well microplates.

-

Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Compound Dilution: Add 50 µL of MHB to wells 2-12 of a 96-well plate. Add 100 µL of the test compound in MHB to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, and so on, to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

-

Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL. Add 50 µL of the diluted inoculum to wells 1-11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

C. Anti-inflammatory Potential

Some quinoline derivatives exhibit anti-inflammatory properties. This can be initially assessed by their ability to scavenge nitric oxide (NO), a key inflammatory mediator.

This assay measures the ability of the compound to inhibit NO production in a cell-free system or in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite can be measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduction in the production of nitrite ions.

Materials:

-

Sodium nitroprusside solution.

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Phosphate-buffered saline (PBS).

-

96-well microplates.

Procedure (Cell-Free):

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with sodium nitroprusside solution in PBS.

-

Incubation: Incubate the mixture at room temperature for 150 minutes.

-

Griess Reagent Addition: Add Griess reagent to each well and incubate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates NO scavenging activity.

Phase 3: Target-Based Mechanistic Studies

If the initial screening reveals potent biological activity, further investigation into the specific molecular targets is warranted. Quinolines are known to inhibit topoisomerases and kinases.

Protocol 6: Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the decatenation activity of topoisomerase II.[14][15]

Principle: Topoisomerase II can decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is blocked, and the kDNA remains as a high molecular weight complex that cannot enter an agarose gel.[16]

Protocol 7: Kinase Inhibition Assay

Given that many quinoline derivatives are kinase inhibitors, a kinase panel screening can identify specific kinases targeted by the compound.[2][17] This is often performed using commercial kits or services that utilize methods like luminescence-based assays (e.g., Kinase-Glo®) to measure ATP consumption by the kinase.

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the initial in vitro characterization of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. By systematically evaluating its cytotoxicity, and then probing for specific anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently determine the therapeutic potential of this novel compound and identify promising avenues for further development. The inclusion of target-based assays will further refine the understanding of its mechanism of action, a critical step in the drug discovery pipeline.

References

- Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(5), 1190-1201.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.

-

Bio-Rad. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]

- Current Protocols in Pharmacology. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3.

- Dovigo, L. N., et al. (2013). "In vitro" nitric oxide scavenging activity of "Arrabidaea chica" Verlot. Journal of ethnopharmacology, 148(2), 693–696.

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

-

Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5).

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.

- Zhang, Y., et al. (2019).

-

JoVE (Journal of Visualized Experiments). (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Bio-protocol. (2016). In vitro antimicrobial activity determination. Retrieved from [Link]

- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Crowther, G. J. (Ed.). (2016). Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419). Humana Press.

- Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.

- MDPI. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- NIH. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine drugs, 9(9), 1694–1706.

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

- PubMed. (2024).

-

ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

-

protocol.io. (2023). MTT Assay protocol. Retrieved from [Link]

- MDPI. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.

-

ResearchGate. (2021). Topoisomerase Assays. Retrieved from [Link]

-

CORE. (n.d.). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Retrieved from [Link]

- PubMed Central. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials (Basel, Switzerland), 12(19), 3465.

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. atcc.org [atcc.org]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. researchgate.net [researchgate.net]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. topogen.com [topogen.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation [frontiersin.org]

Troubleshooting & Optimization

Navigating the Synthesis of 6-Bromo-Quinoline Derivatives: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-bromo-quinoline derivatives. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges and frequent side reactions encountered during the synthesis of these crucial pharmaceutical building blocks. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to navigate your experiments with greater confidence and success.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of 6-bromo-quinoline derivatives.

Q1: My Skraup synthesis of 6-bromoquinoline is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1] To control the reaction when synthesizing 6-bromoquinoline, you can:

-

Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] Boric acid can also be employed.

-

Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.

-

Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Q2: I am observing significant tar formation in my Skraup synthesis of 6-bromoquinoline. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of intermediates like acrolein.[2] To minimize tarring:

-

Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]

-

Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]

-

Purification: The crude product is often a black, tarry substance. Purification by steam distillation followed by extraction is a common method to isolate the 6-bromoquinoline from the tar.[1]